molecular formula C15H23N3O4S B2592846 Ethyl (2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)carbamate CAS No. 897622-03-6

Ethyl (2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)carbamate

Cat. No.: B2592846
CAS No.: 897622-03-6
M. Wt: 341.43
InChI Key: PTOWLNRIFWYIME-UHFFFAOYSA-N
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Description

Ethyl (2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)carbamate is a synthetic carbamate derivative characterized by a unique combination of functional groups: an ethyl carbamate core, a sulfonylethyl linker, and a 4-phenylpiperazine moiety. The carbamate group (-O-C(O)-NH-) is esterified with an ethyl group, while the sulfonyl (-SO₂-) bridge connects the carbamate nitrogen to a 4-phenylpiperazine ring.

Properties

IUPAC Name

ethyl N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-2-22-15(19)16-8-13-23(20,21)18-11-9-17(10-12-18)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOWLNRIFWYIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)carbamate typically involves the reaction of 4-phenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then sulfonylated using a sulfonyl chloride derivative. The overall reaction can be summarized as follows:

  • Formation of Carbamate:

    • 4-phenylpiperazine + ethyl chloroformate → Ethyl (4-phenylpiperazin-1-yl)carbamate
    • Reaction conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-5°C)
  • Sulfonylation:

    • Ethyl (4-phenylpiperazin-1-yl)carbamate + sulfonyl chloride → this compound
    • Reaction conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (room temperature)

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; solvent (e.g., water, acetone); temperature (room temperature to reflux)

    Reduction: Lithium aluminum hydride; solvent (e.g., tetrahydrofuran); temperature (0-5°C)

    Substitution: Amines, thiols; solvent (e.g., dichloromethane); temperature (room temperature)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted piperazine derivatives

Scientific Research Applications

Ethyl (2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Differences :

  • EC: Simple structure (C₃H₇NO₂), consisting of an ethyl group directly esterified to carbamic acid.
  • Target Compound : Incorporates a sulfonylethyl linker and 4-phenylpiperazine, increasing molecular complexity (C₁₅H₂₃N₃O₄S; MW 341.07 g/mol).

Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)

Structural Differences :

  • Fenoxycarb: Contains a phenoxyphenoxyethyl group (C₂₀H₂₅NO₄; MW 343.42 g/mol).
  • Target Compound: Replaces phenoxyphenoxy with phenylpiperazine-sulfonyl, altering solubility and bioactivity.

DT-2216 (Complex Piperazine-Carbamate Derivative)

Structural Differences :

  • DT-2216 : A large, multi-substituted molecule (C₇₇H₉₆ClF₃N₁₀O₁₀S₄; MW 1542.36 g/mol) with a carbamate group, fluorinated aryl rings, and extended alkyl chains .
  • Target Compound : Simpler structure, lacking fluorination and multi-heterocyclic systems.

Piperidine Derivatives (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl acetate)

Structural Differences :

  • Piperidine Derivatives: Feature a piperidine core (C₁₁H₂₁NO₂; MW 199.29 g/mol) with esterified alkyl chains .

Perfluorinated Carbamates

Structural Differences :

  • Perfluorinated Carbamates : Contain extensive fluorination (e.g., C₇₇H₉₆ClF₃N₁₀O₁₀S₄), increasing environmental persistence .
  • Target Compound : Lacks fluorination, suggesting lower environmental impact.

Biological Activity

Ethyl (2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)carbamate, identified by the CAS number 897622-03-6, is a synthetic organic compound belonging to the class of piperazine derivatives. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. The following sections detail its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis of this compound

The synthesis involves two main steps:

  • Formation of Carbamate :
    • Reactants: 4-phenylpiperazine and ethyl chloroformate.
    • Conditions: Typically conducted in a solvent like dichloromethane with a base such as triethylamine at low temperatures (0-5°C).
  • Sulfonylation :
    • Reactants: The intermediate carbamate is treated with a sulfonyl chloride derivative.
    • Conditions: This reaction occurs at room temperature in similar solvents and bases.

This synthetic route allows for the efficient production of the compound while ensuring high yield and purity through optimized industrial methods such as continuous flow reactors .

Biological Activity

This compound exhibits a range of biological activities due to its structural components:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can disrupt cellular processes in pathogens, making them candidates for treating infections .
  • Neuropharmacological Effects : The piperazine moiety is known for its interaction with various neurotransmitter receptors, indicating potential use in treating neurological disorders .

The mechanism of action is primarily attributed to the compound's ability to interact with specific biological targets, such as enzymes or receptors. The piperazine ring enhances binding affinity, which may modulate the activity of these targets. For instance, compounds derived from similar structures have shown efficacy against Chlamydia species by disrupting their growth and viability .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of Chlamydia
NeuropharmacologicalPotential modulation of neurotransmitter systems
AntibacterialModerate activity against N. meningitidis

Research Findings

  • Antichlamydial Activity : A study demonstrated that related compounds significantly reduced the formation of infectious elementary bodies (EBs) in Chlamydia infections. The compounds were assessed using immunofluorescence assays to evaluate their impact on cell morphology and viability .
  • Toxicity Assessments : Various derivatives were tested for toxicity towards human cells and mutagenicity using Drosophila melanogaster. Results indicated that certain modifications enhanced biological activity without increasing toxicity, highlighting the importance of structure-activity relationships (SAR) in drug development .
  • Comparative Analysis : When compared to other piperazine derivatives known for their therapeutic effects (e.g., acetylcholinesterase inhibitors), this compound exhibited unique properties due to its specific functional groups, suggesting distinct pathways for therapeutic applications .

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